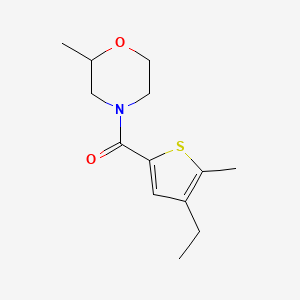
(4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone, also known as EMM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EMM is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The exact mechanism of action of (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone is not fully understood. However, studies have shown that (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone inhibits the activity of various enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
(4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has been found to exhibit analgesic effects by reducing the production of prostaglandins, which are involved in pain sensation.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone is also stable under various conditions, making it suitable for long-term storage. However, (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in in vivo studies. Additionally, (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has not been extensively studied for its toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone. One potential direction is the development of (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to understand the exact mechanism of action of (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone and its potential side effects. Furthermore, (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone can be modified to improve its solubility and bioavailability, which can enhance its potential as a therapeutic agent.
Conclusion
In conclusion, (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been extensively studied for its antitumor, anti-inflammatory, and analgesic properties. (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. The future directions for the study of (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone include the development of (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone-based drugs for the treatment of cancer and inflammatory diseases, further studies to understand its mechanism of action and potential side effects, and modifications to improve its solubility and bioavailability.
Synthesemethoden
(4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone is a synthetic compound that has been synthesized using various methods. One of the commonly used methods for the synthesis of (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone involves the reaction of 4-ethyl-5-methylthiophene-2-carbaldehyde with 2-methylmorpholine in the presence of a reducing agent. The reaction results in the formation of (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone, which is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has also been studied for its potential use as a diagnostic tool for various diseases. For instance, (4-Ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has been used as a fluorescent probe for the detection of amyloid beta in Alzheimer's disease.
Eigenschaften
IUPAC Name |
(4-ethyl-5-methylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-4-11-7-12(17-10(11)3)13(15)14-5-6-16-9(2)8-14/h7,9H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATGBOKFEHZHRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1)C(=O)N2CCOC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-ylcarbamoyl)-5-nitrobenzoate](/img/structure/B7566346.png)
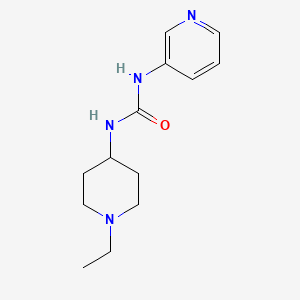

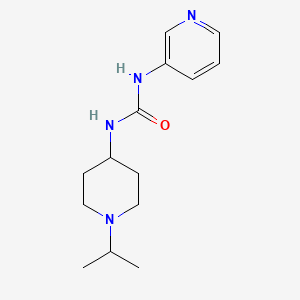

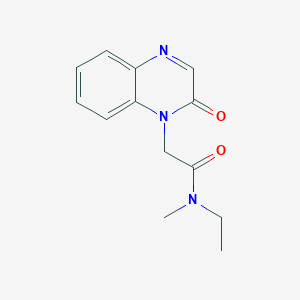
![4-[2-[Methyl(naphthalen-1-yl)amino]acetyl]piperazin-2-one](/img/structure/B7566385.png)

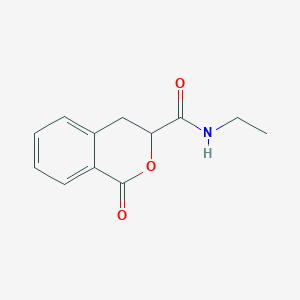
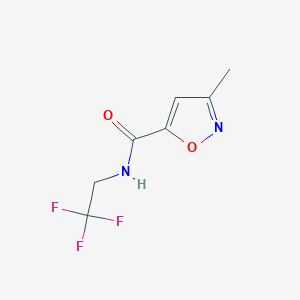
![N-[1-(furan-2-yl)ethyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7566416.png)
![2-[(5-morpholin-4-yl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7566422.png)
![N-[1-(furan-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7566451.png)
![N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7566459.png)